molecular formula C21H20N2O2S B2582510 3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 342780-10-3

3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No.: B2582510
CAS No.: 342780-10-3
M. Wt: 364.46
InChI Key: RQDWXUKFUIPSAJ-UHFFFAOYSA-N
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Description

3-Amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound with the molecular formula C21H20N2O2S and a molecular weight of 364.47 g/mol. This compound is part of the quinoline family and has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent[_{{{CITATION{{{_2{3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno2,3-b .... The specific steps and conditions can vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno2,3-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the amino group and the dimethylated quinoline core. Similar compounds include:

  • 3-Amino-2-(2,4-dichlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

  • 3-Amino-2-(4-chlorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

  • 2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

These compounds share similarities in their core structure but differ in the substituents attached to the quinoline ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-11-4-6-12(7-5-11)18(25)19-17(22)14-8-13-15(23-20(14)26-19)9-21(2,3)10-16(13)24/h4-8H,9-10,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDWXUKFUIPSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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